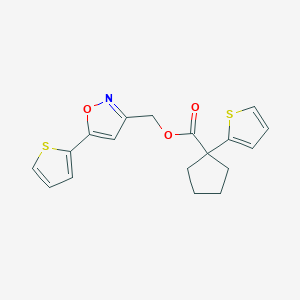

3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline family of compounds. It has been found to have potential applications in scientific research, particularly in the areas of cancer treatment and drug development.

Aplicaciones Científicas De Investigación

Synthesis Methods

Quinazoline-2,4(1H,3H)-diones, including compounds structurally related to "3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione," have been synthesized using various methods. For example, Tran et al. (2005) described a facile synthesis approach starting with fluorobenzoic acid to produce a series of 3-amino-1H-quinazoline-2,4-diones, highlighting a key synthesis step involving the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement (Tran et al., 2005). Additionally, Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using cesium carbonate as a catalyst (Patil et al., 2008).

Applications in Medicinal Chemistry

Quinazoline-2,4(1H,3H)-diones have been investigated for their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active compounds. For instance, some derivatives have been explored for their cytotoxic activities against various cancer cell lines. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluated their growth inhibitory properties against leukemia and carcinoma cell lines, with some compounds showing potent cytotoxicity (Deady et al., 2003).

Material Science Applications

Quinazoline derivatives have also found applications in material science, particularly as electron-transport materials. Huang et al. (2006) synthesized a series of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties, which exhibited high electron mobilities and were used as effective electron-transport materials for organic light-emitting devices (Huang et al., 2006).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3,4-dimethoxyaniline with 4-fluorobenzaldehyde to form 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,4-dimethoxyaniline", "4-fluorobenzaldehyde", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol" ], "Reaction": [ "3,4-dimethoxyaniline is dissolved in acetic anhydride and heated to 80°C.", "Sodium acetate is added to the mixture and the reaction is stirred for 30 minutes.", "4-fluorobenzaldehyde is added dropwise to the reaction mixture and the reaction is stirred for 2 hours.", "The reaction mixture is cooled and poured into ice-cold water.", "The resulting solid is filtered and washed with water.", "The solid is dissolved in ethanol and sulfuric acid is added dropwise to the solution.", "The solution is heated to reflux for 2 hours.", "The solution is cooled and the resulting solid is filtered and washed with water.", "The solid is recrystallized from ethanol to yield 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |

Número CAS |

899922-69-1 |

Nombre del producto |

3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C23H19FN2O4 |

Peso molecular |

406.413 |

Nombre IUPAC |

3-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C23H19FN2O4/c1-29-20-12-11-17(13-21(20)30-2)26-22(27)18-5-3-4-6-19(18)25(23(26)28)14-15-7-9-16(24)10-8-15/h3-13H,14H2,1-2H3 |

Clave InChI |

KIPRZEYIVCOUHF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-7-(2-methylpropyl)-8-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2886179.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B2886185.png)

![4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2886186.png)

![Tert-butyl N-[(8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methyl]carbamate](/img/structure/B2886188.png)

![1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B2886190.png)

![N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide](/img/structure/B2886192.png)

![N-[2-(methylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2886194.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide](/img/structure/B2886196.png)

![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide](/img/structure/B2886197.png)